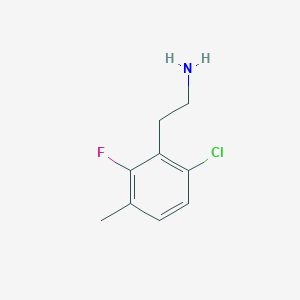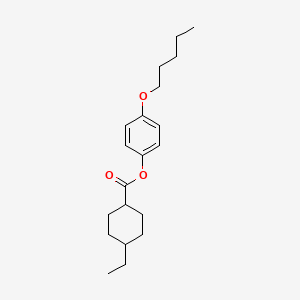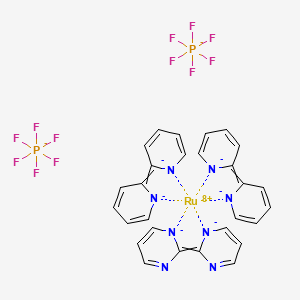
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with pyridine and pyrimidine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate typically involves the coordination of ruthenium with pyridine and pyrimidine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex. Commonly used solvents include methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) or ruthenium(VI) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in the formation of new ruthenium complexes with different ligands .
Applications De Recherche Scientifique
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the development of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism by which 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can influence the electronic properties of the compound, making it an effective catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ruthenium(II) tris(bipyridine)
- Ruthenium(III) chloride
- Ruthenium(IV) oxide
Uniqueness
Compared to similar compounds, 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is unique due to its specific ligand coordination, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in specialized applications such as targeted catalysis and advanced material development .
Propriétés
Formule moléculaire |
C28H22F12N8P2Ru |
|---|---|
Poids moléculaire |
861.5 g/mol |
Nom IUPAC |
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q3*-2;2*-1;+8 |
Clé InChI |
HEDCZCBZNLVELL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+8] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


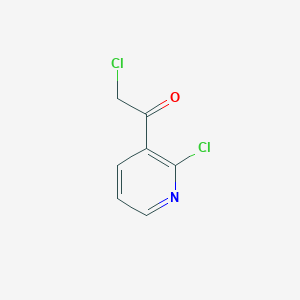

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)
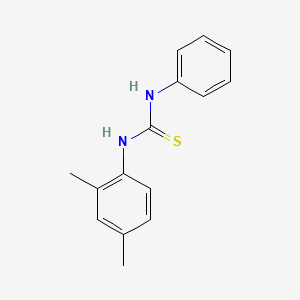

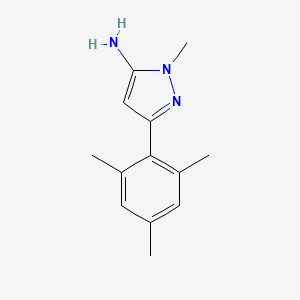
![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)
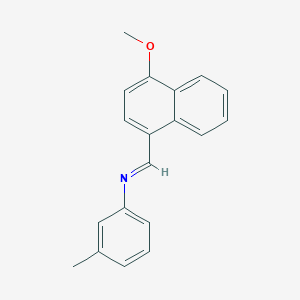
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
